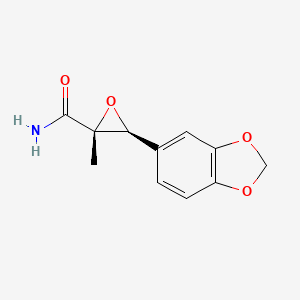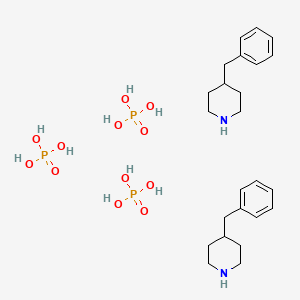
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core with carboxylic acid groups at the 2 and 5 positions. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of 1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions. One common method involves the reaction of 1,2-phenylenediamine with 2-carboxybenzaldehyde in the presence of a strong acid like hydrochloric acid, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. The carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The benzimidazole core can interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Similar compounds to 2-(2-Carboxyphenyl)-1H-benzimidazole-5-carboxylic acid include:
2-(Carboxyphenyl)imidazole: Similar structure but lacks the additional carboxylic acid group at the 5 position.
2-(Carboxyphenyl)benzimidazole: Similar structure but with different substitution patterns on the benzimidazole ring.
2-(Carboxyphenyl)benzoxazole: Contains an oxazole ring instead of an imidazole ring, leading to different chemical properties and reactivity.
These compounds share some chemical properties but differ in their reactivity and biological activities, highlighting the unique features of this compound.
Properties
CAS No. |
665023-36-9 |
|---|---|
Molecular Formula |
C15H10N2O4 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
2-(2-carboxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H10N2O4/c18-14(19)8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
InChI Key |
DFKNWFVODJGBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(3,4-Dichlorophenyl)methoxy]-6-methylpyrimidine-2,4-diamine](/img/structure/B12531107.png)
![Cysteine, S-[2-cyano-2-[[(phenylamino)carbonyl]amino]ethyl]-](/img/structure/B12531115.png)



![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)





